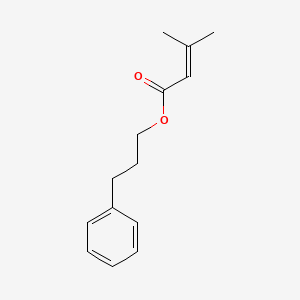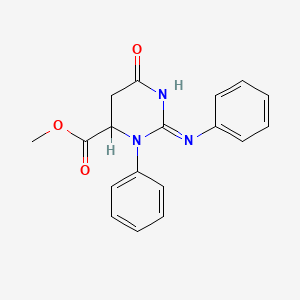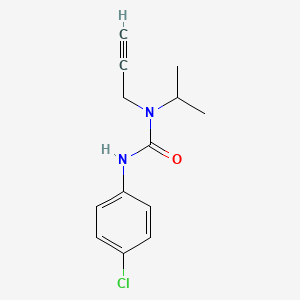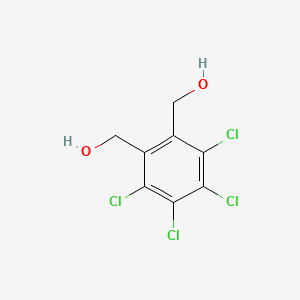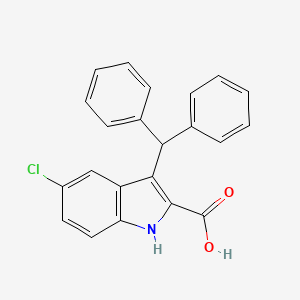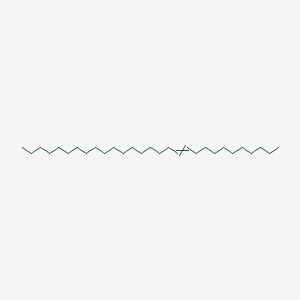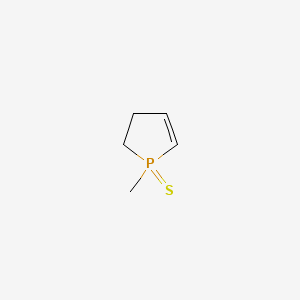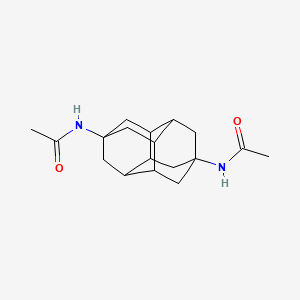
4,9-Diacetaminodiamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Diacetaminodiamantane is an organic compound belonging to the class of diamondoids. Diamondoids are cage hydrocarbons with structures similar to a subunit of the diamond lattice. These compounds exhibit unique properties such as low surface energies, high densities, high hydrophobicities, and resistance to oxidation . This compound is a derivative of diamantane, featuring acetylamino groups at the 4 and 9 positions.
Preparation Methods
The synthesis of 4,9-Diacetaminodiamantane involves multiple steps, starting from diamantane. One common method includes the acetylation of 4,9-diaminodiamantane. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino groups .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
4,9-Diacetaminodiamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the acetylamino groups back to amino groups.
Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of diamines.
Scientific Research Applications
4,9-Diacetaminodiamantane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other diamondoid derivatives, which are valuable in materials science due to their unique structural properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for their stability and bioavailability.
Mechanism of Action
The mechanism of action of 4,9-Diacetaminodiamantane and its derivatives involves interactions with various molecular targets. These compounds can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For instance, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4,9-Diacetaminodiamantane is unique among diamondoids due to its specific functional groups and structural configuration. Similar compounds include:
Diamantane: The parent compound, which lacks the acetylamino groups.
Adamantane: A smaller diamondoid with a simpler structure.
Triamantane: A larger diamondoid with three fused adamantane units
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(9-acetamido-4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C18H26N2O2/c1-9(21)19-17-3-11-14-6-18(20-10(2)22)7-15(11)13(5-17)16(8-18)12(14)4-17/h11-16H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
RHGMOGFVKGJGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3C4CC5(CC3C(C1)C(C5)C4C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


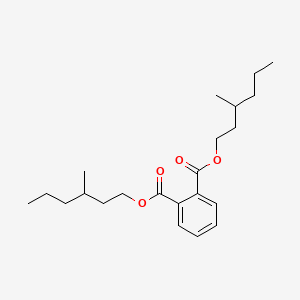
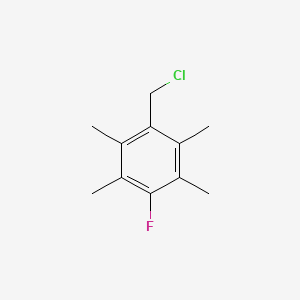
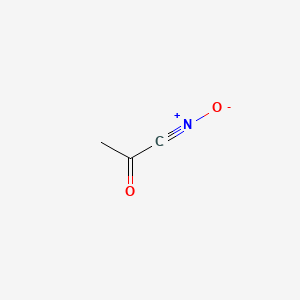
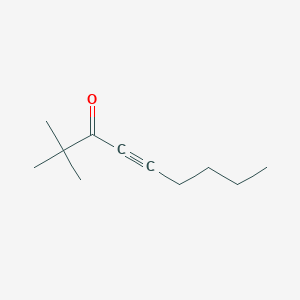
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
